molecular formula C19H22BNO2 B1421285 4-Phenyliminomethylphenyl boronic acid pinacol ester CAS No. 1073372-06-1

4-Phenyliminomethylphenyl boronic acid pinacol ester

Cat. No. B1421285
M. Wt: 307.2 g/mol
InChI Key: QOACLCIBJOVFJC-UHFFFAOYSA-N
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Description

4-Phenyliminomethylphenyl boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Chemical Reactions Analysis

4-Phenyliminomethylphenyl boronic acid pinacol ester can participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . Additionally, it can undergo protodeboronation, a process in which the boron group is removed .

Scientific Research Applications

1. Exciplex Formation in Chemical Communications

4-Phenyliminomethylphenyl boronic acid pinacol ester is involved in the formation of an exciplex, a molecular complex with distinct spectroscopic properties, when combined with a pyridinium boronic acid and a phenyl group connected via a propylene linker. This interaction can be detected through fluorescence, which is enhanced four-fold upon the addition of pinacol, thereby forming a cyclic boronate ester with increased Lewis acidity (Huang et al., 2010).

2. Role in Suzuki Coupling Reaction

This compound is crucial in the Suzuki coupling reaction, a prominent method in organic chemistry used for connecting organic building blocks to synthesize complex molecules. The unique analytical challenges posed by these esters, such as their rapid hydrolysis and solubility issues, necessitate innovative approaches for their analysis and stabilization during synthesis (Zhong et al., 2012).

3. Building Blocks in Organic Synthesis

Phenylsilatrane analogs with 4-Phenyliminomethylphenyl boronic acid pinacol ester have been used as reactive building blocks in organic synthesis, especially for coupling reactions. The stability of these compounds during palladium catalysis and silica-gel purification makes them suitable for further synthetic manipulation (Brennan et al., 2014).

4. Role in Polymer Synthesis

This ester is instrumental in the Suzuki-Miyaura coupling polymerization, leading to the formation of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. These polymers can be converted into various functional groups, demonstrating their versatility in material science applications (Nojima et al., 2016).

5. Spectroscopic Properties and Theoretical Studies

Experimental and theoretical studies have been conducted on 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE) to understand its structural and spectroscopic properties. These studies have revealed information about its optimal geometry, fundamental vibrations, and electronic properties, which are crucial for its application in various fields (Tanış et al., 2018).

6. Application in Photophosphorescence

Arylboronic esters like 4-Phenyliminomethylphenyl boronic acid pinacol ester have been found to exhibit room-temperature phosphorescence in the solid state, a property that contradicts the general notion that heavy atoms are required for efficient generation of triplet excited states in organic molecules. This finding can have implications in the development of new materials and sensors (Shoji et al., 2017).

7. Use in Polymer Networks

The compound has been used in the synthesis of high glass-transition temperature polymer networks. These networks exhibit unique reactive events and crosslinking behavior, which can be reversed in certain solvents. This dynamic reactivity opens new avenues in the field of dynamic polymer networks (Brunet et al., 2019).

Safety And Hazards

While specific safety and hazard information for 4-Phenyliminomethylphenyl boronic acid pinacol ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment . These compounds should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

N-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOACLCIBJOVFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674685
Record name (E)-N-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyliminomethylphenyl boronic acid pinacol ester

CAS RN

1073372-06-1
Record name (E)-N-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyliminomethylphenyl boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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